![molecular formula C13H24N4 B1489111 3-Azido-1-(4-(tert-butyl)cyclohexyl)azetidine CAS No. 2098062-27-0](/img/structure/B1489111.png)
3-Azido-1-(4-(tert-butyl)cyclohexyl)azetidine
Overview
Description
3-Azido-1-(4-(tert-butyl)cyclohexyl)azetidine, also known as 3-Azido-1-t-butylcyclohexylazetidine, is a cyclic azetidine derivative with a tert-butyl group at the 4-position of the cyclohexyl ring. It is a highly reactive molecule that has been studied for its potential use in organic synthesis and as a tool for studying the structure and function of proteins. This molecule has been used in a variety of research applications, including the synthesis of novel compounds, the study of protein structure and function, and the development of new drug delivery systems.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Azetidine Medicinal Intermediates : 3-Azido-1-(4-(tert-butyl)cyclohexyl)azetidine is used as an intermediate in the synthesis of pharmaceutical compounds. The synthesis involves using sodium azide and potassium phthalimide as ammonia sources, with the processes focusing on operability, security, and yield considerations (Yang, 2010).
Strain-Release-Driven Synthesis : Azetidines are synthesized through strain-release reactions, exploiting the high ring strain associated with azabicyclo[1.1.0]butane. This process, applicable to various boronic esters, is crucial for the modular construction of azetidines, leading to pharmaceuticals like cobimetinib (Fawcett et al., 2019).
Substituted Aziridine and Azetidine as Dipoles : 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine are used in reactions with nitriles and carbonyl substrates to generate various heterocyclic products. These processes involve silicon migration and control of regioselectivity and stereochemistry in the resulting products (Yadav & Sriramurthy, 2005).
Pharmacological Applications
Antibacterial Agents : Azetidine derivatives, specifically 7-azetidinyl quinolones and naphthyridones, exhibit promising antibacterial properties. These compounds are evaluated based on their minimum inhibitory concentrations against various bacteria and have shown potential due to their broad-spectrum activity, particularly against Gram-positive organisms (Frigola et al., 1993).
Drug Binding and Interaction with Human Serum Albumin : The interaction of drugs like 3'-azido-3'-deoxythymidine (AZT) with human serum albumin is crucial for understanding their mechanism of action, drug distribution, and potential for drug-drug interaction in multi-drug therapy. The structural study of these interactions has identified new drug-binding subsites on human serum albumin (Zhu et al., 2008).
Antiviral Activity of AZT Derivatives : Modifications of Zidovudine (AZT) aim to enhance its therapeutic characteristics, especially in the context of HIV treatment. The study of novel AZT derivatives has shown varying anti-HIV activities and cytotoxicity profiles, suggesting potential improvements in AZT-based treatments (Turk et al., 2002).
properties
IUPAC Name |
3-azido-1-(4-tert-butylcyclohexyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-13(2,3)10-4-6-12(7-5-10)17-8-11(9-17)15-16-14/h10-12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHTXJJKXHOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(4-(tert-butyl)cyclohexyl)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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